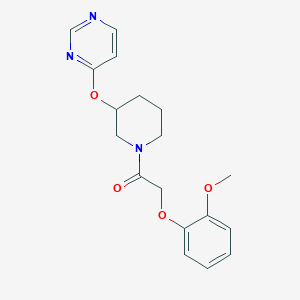
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. MPP belongs to a class of compounds known as kinase inhibitors, which are compounds that can selectively inhibit the activity of specific kinases in the body. In
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- Microwave-assisted synthesis techniques have been employed to create piperidine-containing pyrimidine imines and thiazolidinones, showcasing a method that could potentially be adapted for synthesizing derivatives of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. These compounds have been explored for their antibacterial activity, indicating the potential of similar compounds for antimicrobial applications (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Antimicrobial Activity
- Derivatives of pyrimidine-2(1H)-selenone, including those with methoxy substituents, have shown strong antimicrobial activity against Gram-positive bacteria and fungi. This suggests that compounds with a pyrimidin-4-yloxy moiety, similar to the one , could be promising candidates for developing new antimicrobial agents (E. Żesławska et al., 2020).
Antitumor Agents
- Polymethoxylated fused pyridine ring systems, including those derived from similar structural frameworks, have been synthesized and evaluated for their in-vitro antitumor activity. This area of research highlights the potential of structurally related compounds in cancer treatment and the importance of structural modifications to enhance biological activity (Sherif A F Rostom et al., 2009).
Chemical Synthesis and Characterization
- Three-component synthesis methods have been developed for compounds involving piperidin-1-yl and pyridine moieties, suggesting a synthetic route that might be applicable or adaptable for the compound . These methodologies are critical for creating and studying new compounds with potential applications in various fields of research (Wu Feng, 2011).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-6-2-3-7-16(15)24-12-18(22)21-10-4-5-14(11-21)25-17-8-9-19-13-20-17/h2-3,6-9,13-14H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFGAYYKBYNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

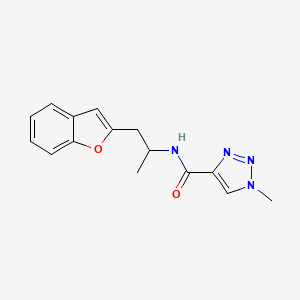
![N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2930050.png)
![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)
![(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol](/img/structure/B2930052.png)
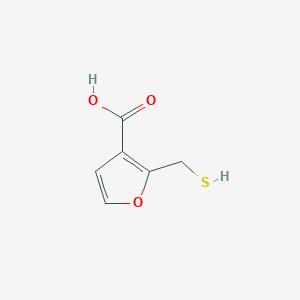
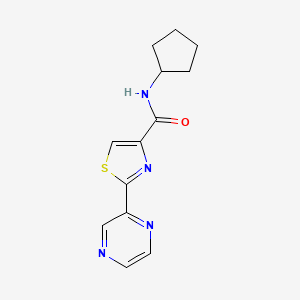
![2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide](/img/structure/B2930057.png)
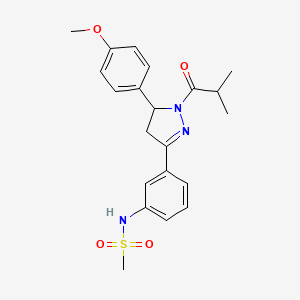
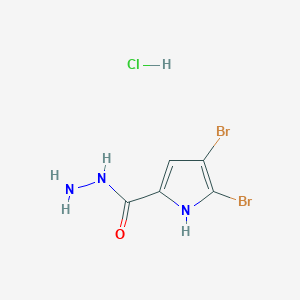
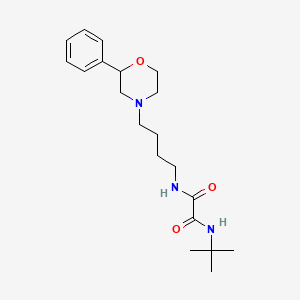
![2-(4-Phenylpiperazino)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2930065.png)
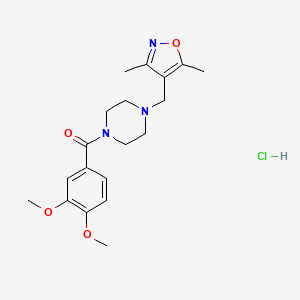
methanone](/img/structure/B2930068.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)